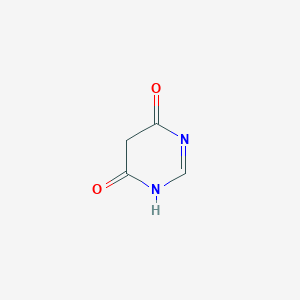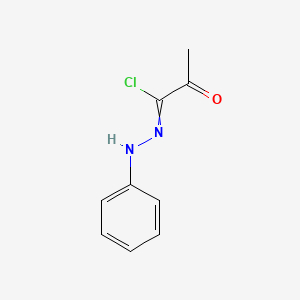
1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
描述
The compound 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, which is a class of compounds known for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a pyridine with a carboxylic acid functionality and a 2,6-dichlorobenzyl group attached. This structure implies potential pharmacological properties, as seen in related compounds.
Synthesis Analysis
The synthesis of related pyridine derivatives can be inferred from the provided papers. For instance, the oxidative condensation of benzylamines with acetophenones catalyzed by 4,6-dihydroxysalicylic acid leads to the formation of 2,4,6-trisubstituted pyridines . Although the specific synthesis of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is not detailed, similar methods could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within a six-membered aromatic ring. The substitution pattern on the pyridine ring can significantly influence the chemical and biological properties of these compounds. In the case of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, the presence of the 2,6-dichlorobenzyl group would likely contribute to the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyridinecarboxylic acid derivatives can be diverse. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a carboxamide or an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . This suggests that the 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid could also undergo various functionalization reactions, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups, such as the dichlorobenzyl moiety, would affect the acid's pKa, solubility, and stability. The specific properties of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid would need to be determined experimentally, but insights can be gained from related compounds. For example, the hypoglycemic activity of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids suggests that substitutions on the pyridine ring can significantly alter biological activity .
科学研究应用
-
Chemical Synthesis
-
Chemical Reagent
-
Photochemical Benzylic Bromination
- A similar compound, 2,6-dichlorobenzyl bromide, is used in photochemical benzylic bromination . This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 . The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .
-
Palladium-Catalyzed Stille and Suzuki-Miyaura Cross-Couplings
-
Photochemical Benzylic Bromination
- A similar compound, 2,6-dichlorobenzyl bromide, is used in photochemical benzylic bromination . This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 . The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .
-
Preparation of Active Pharmaceutical Ingredients (APIs)
-
Palladium-Catalyzed Stille and Suzuki-Miyaura Cross-Couplings
未来方向
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-2-1-3-11(15)9(10)7-16-6-8(13(18)19)4-5-12(16)17/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVDRRYYMSFVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377313 | |
| Record name | 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
CAS RN |
338783-23-6 | |
| Record name | 1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338783-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)











![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)